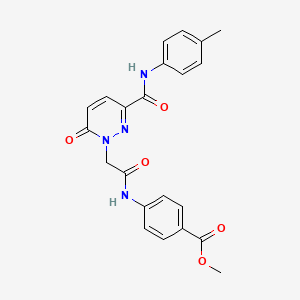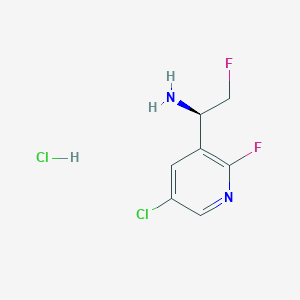
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a chlorine atom and a fluorine atom . The compound also contains a fluorinated ethanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a fluorinated ethanamine group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the pyridine ring or the fluorinated ethanamine group . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the fluorinated ethanamine group . These groups could affect properties such as solubility, boiling point, melting point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
In medicinal chemistry, compounds structurally related to (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride have been investigated for their potential therapeutic applications. For instance, an orally active, water-soluble neurokinin-1 receptor antagonist, designed for both intravenous and oral clinical administration, demonstrated efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). Such findings underscore the role of fluoropyridine derivatives in the development of new therapeutic agents.
Organic Synthesis and Chemical Modification
Research on fluoropyridines has also focused on their utility as intermediates in organic synthesis. A study on 5-Bromo-2-chloro-4-fluoro-3-iodopyridine highlighted its value as a halogen-rich intermediate for synthesizing pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022). This research illustrates the importance of halogenated pyridines in constructing complex molecular architectures.
Catalysis and Material Science
In the field of catalysis, studies have explored the use of fluoropyridines in nickel-catalyzed coupling reactions. Fluoropyridines, including fluoropyridine derivatives, have been successfully reacted with amines in the presence of nickel catalysts, demonstrating their versatility in forming carbon-nitrogen bonds (Zhu & Wang, 2013). This research points to the potential of fluoropyridines in facilitating a wide range of synthetic transformations.
Environmental and Agricultural Applications
Further, fluoropyridines have found applications in environmental and agricultural research. The synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring demonstrated potent activity against weeds, offering insights into the development of new herbicides (Tajik & Dadras, 2011). This example underscores the role of fluorinated pyridines in creating more effective and potentially safer agricultural chemicals.
Propiedades
IUPAC Name |
(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2.ClH/c8-4-1-5(6(11)2-9)7(10)12-3-4;/h1,3,6H,2,11H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTSWWQVFNRNAQ-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@H](CF)N)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)
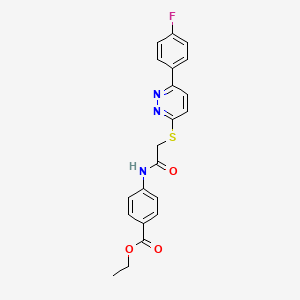
![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)
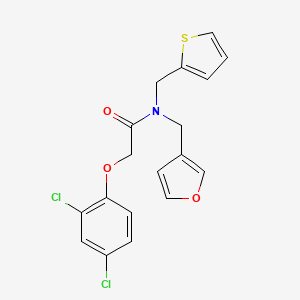
![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)
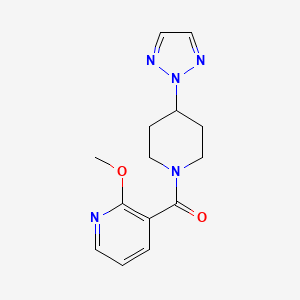



![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)
